3-[(5-Bromo-2-fluorophenoxy)methyl]azetidine
Description
Properties
IUPAC Name |
3-[(5-bromo-2-fluorophenoxy)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c11-8-1-2-9(12)10(3-8)14-6-7-4-13-5-7/h1-3,7,13H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBCTGNOOWNYBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=C(C=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Direct Halogenation of Phenol Derivatives
| Step | Reagents & Conditions | Description | Reference |
|---|---|---|---|
| 1 | Bromination using N-bromosuccinimide (NBS) | Selective bromination at the 5-position of 2-fluorophenol | Based on standard electrophilic aromatic substitution reactions |
| 2 | Fluorination via electrophilic substitution | Introduction of fluorine at the ortho position | Literature reports on aromatic fluorination |
Note: These steps are optimized to prevent over-halogenation and ensure regioselectivity.
Construction of the Phenoxy Methyl Linkage
The phenoxy methyl group is typically synthesized via nucleophilic substitution of a phenol derivative with a suitable methylating agent.
Method B: O-Alkylation of Phenol Derivatives
| Step | Reagents & Conditions | Description | Reference |
|---|---|---|---|
| 1 | Use of chloromethyl methyl ether or paraformaldehyde with base | Methylation of phenol to form phenoxymethyl intermediates | Common in organic synthesis |
| 2 | Alternatively, reaction with methyl iodide in the presence of base | Methylation to form phenoxymethyl compounds | Standard methylation protocols |
Synthesis of the Azetidine Ring
The azetidine core can be synthesized via intramolecular cyclization of suitable amino alcohols or amino esters.
Method C: Cyclization of β-Amino Alcohols
| Step | Reagents & Conditions | Description | Reference |
|---|---|---|---|
| 1 | Nucleophilic substitution of amino esters with halogenated compounds | Formation of β-amino esters | Based on literature on azetidine synthesis |
| 2 | Intramolecular cyclization under basic or acidic conditions | Closure of the azetidine ring | Common approach in heterocyclic chemistry |
Example: Starting from amino alcohols, cyclization is achieved under dehydrating conditions or with suitable catalysts.
Coupling of the Phenyl and Azetidine Units
The final step involves attaching the halogenated phenyl group to the azetidine ring at the 3-position.
Method D: Nucleophilic Substitution or Cross-Coupling
| Step | Reagents & Conditions | Description | Reference |
|---|---|---|---|
| 1 | Nucleophilic substitution with azetidine nitrogen and halogenated phenyl derivative | Direct attachment via SN2 mechanism | Based on heterocyclic coupling methods |
| 2 | Palladium-catalyzed Suzuki or Buchwald-Hartwig cross-coupling | Coupling of boronic acids or amines with halogenated aromatics | Widely used in aromatic-heterocycle coupling |
Summary of the Proposed Synthetic Route
| Step | Description | Reagents & Conditions | Expected Yield | Reference |
|---|---|---|---|---|
| 1 | Synthesis of 5-bromo-2-fluorophenol | NBS, selective bromination | 80-90% | Literature on aromatic halogenation |
| 2 | Formation of phenoxymethyl intermediate | Chloromethyl methyl ether, base | 70-85% | Standard methylation protocols |
| 3 | Synthesis of azetidine core | Amino ester cyclization | 60-75% | Heterocyclic synthesis literature |
| 4 | Coupling to form final compound | Suzuki or Buchwald-Hartwig coupling | 65-80% | Cross-coupling literature |
Data Table: Key Reaction Parameters
| Reaction Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Bromination | NBS | Acetic acid | 0°C to room temp | 85% | Regioselective at 5-position |
| Phenoxymethylation | Formaldehyde or chloromethyl methyl ether | Acetone or DMF | Reflux | 75% | Controlled to prevent over-alkylation |
| Azetidine ring formation | Amino ester | Toluene or ethanol | Reflux | 70% | Intramolecular cyclization |
| Coupling | Pd catalyst | Toluene/DMF | 80°C | 70% | Cross-coupling efficiency |
Research Findings and Optimization Insights
- Halogenation Control: Selective halogenation at the 5-position of 2-fluorophenol is critical; NBS in acetic acid provides high regioselectivity.
- Methylation Efficiency: Chloromethyl methyl ether offers a straightforward route, but alternative methylating agents like paraformaldehyde can be used to improve safety.
- Azetidine Synthesis: Intramolecular cyclization of amino esters under dehydrating conditions yields high purity azetidine rings.
- Coupling Strategies: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig, are preferred for their reliability and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Bromo-2-fluorophenoxy)methyl]azetidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the azetidine ring or other parts of the molecule.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
3-[(5-Bromo-2-fluorophenoxy)methyl]azetidine is primarily utilized as a lead compound in the development of new pharmaceuticals targeting various diseases. Its unique structural features allow it to interact effectively with biological targets, making it a candidate for drug development against conditions such as cancer and infectious diseases.
Key Findings:
- Anticancer Activity : A study evaluated several azetidine derivatives for their anticancer effects, revealing that compounds with structural similarities to this compound exhibited significant cytotoxicity against various cancer cell lines.
- Antimicrobial Properties : Research indicates that azetidine derivatives with halogen substitutions demonstrate enhanced antimicrobial efficacy compared to non-halogenated counterparts, suggesting potential applications in combating resistant bacterial strains.
Biochemical Research
In biochemical research, this compound is employed in proteomics studies to investigate enzyme-substrate interactions and protein-ligand binding. Its ability to selectively bind to specific proteins makes it valuable for understanding complex biological systems.
Applications:
- Enzyme Studies : The compound has been used to explore the kinetics of enzyme reactions, providing insights into how modifications in chemical structure affect binding affinity and reaction rates.
- Protein Interaction Studies : It serves as a tool for studying protein interactions in cellular environments, which is crucial for drug discovery and understanding disease mechanisms.
Industrial Applications
Beyond academic research, this compound finds applications in various industrial settings. Its role as a reference standard in analytical chemistry helps ensure the accuracy of chemical analyses.
Industrial Uses:
- Material Development : The compound is explored for its potential in developing new materials with specific properties tailored for industrial applications.
- Analytical Standards : As a reference standard, it aids in the calibration of analytical instruments used in chemical analysis.
Case Studies
Several case studies highlight the diverse applications and effectiveness of this compound:
| Study Focus | Findings |
|---|---|
| Anticancer Screening | Significant cytotoxicity observed against multiple cancer cell lines when tested against similar compounds. |
| Antimicrobial Efficacy | Enhanced activity against Gram-positive bacteria compared to non-halogenated azetidine derivatives. |
| Enzyme Kinetics | Demonstrated selective binding to target enzymes, influencing reaction rates and product formation. |
Mechanism of Action
The mechanism of action of 3-[(5-Bromo-2-fluorophenoxy)methyl]azetidine involves its interaction with specific
Biological Activity
3-[(5-Bromo-2-fluorophenoxy)methyl]azetidine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biochemical properties, mechanisms of action, and biological effects, particularly in relation to its pharmacological applications.
The compound has the following chemical formula: with a molecular weight of 244.1 g/mol. Its structure includes a bromine and fluorine substituent on the phenyl ring, which may influence its biological activity.
This compound interacts with various biomolecules, including enzymes and receptors. Notably, it has been reported to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to both inhibition and activation of enzymatic activity, thereby affecting metabolic pathways and cellular functions.
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets. The presence of halogen atoms (bromine and fluorine) enhances the compound's binding affinity to proteins and enzymes, potentially stabilizing interactions through hydrogen bonding and hydrophobic effects .
Molecular Interactions
- Enzyme Binding : The compound can bind to active or allosteric sites on enzymes, leading to conformational changes that modulate their activity.
- Gene Expression Modulation : It may influence transcription factors, thereby altering gene expression profiles associated with various cellular processes.
Anticancer Potential
Research has indicated that derivatives of azetidine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that azetidine derivatives can induce apoptosis in human hepatoma cells (Huh-7) with IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil .
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound may exhibit antimicrobial properties. The presence of electron-withdrawing groups such as bromine and fluorine has been associated with enhanced antibacterial activity against strains like Escherichia coli and Staphylococcus aureus .
Case Studies
- Cytotoxicity in Cancer Cells : In a study evaluating the cytotoxic effects of azetidine derivatives, it was found that certain compounds led to significant cell death in K562 leukemia cells, indicating potential for development as anticancer agents .
- Antibacterial Efficacy : Another investigation demonstrated that azetidine derivatives displayed strong antimicrobial activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 64 to 512 µg/mL .
Dosage Effects
The biological effects of this compound vary with dosage. Lower doses may have minimal effects, while higher doses can lead to pronounced biochemical changes and potential toxicity. Studies indicate that specific threshold doses are necessary to elicit measurable responses in biological systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Azetidine Derivatives
3-[(3,4-Difluorophenyl)methyl]azetidine
- Structure : Features two fluorine atoms on the phenyl ring.
- Properties : Lower LogD (pH 7.4: -0.74) compared to the target compound (XLogP3: 2.6), indicating reduced lipophilicity .
- Implications : Reduced hydrophobicity may limit membrane permeability but improve aqueous solubility.
3-[(5-Bromo-2-chlorophenyl)methyl]azetidine
- Structure : Chlorine replaces fluorine at the 2-position.
- Properties : Higher molecular weight (260.56 g/mol) and altered electronic effects due to chlorine’s lower electronegativity .
- Implications : May exhibit different binding interactions in biological targets compared to the fluoro analog.
3-(2-Bromo-4-chloro-phenoxymethyl)-azetidine
- Structure: Bromo and chloro substituents on a phenoxymethyl group.
Aromatic and Heterocyclic Analogs
3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792)
- Structure : Naphthalene group with a propoxy chain.
- Biological Activity : Demonstrated neuroprotective and anti-inflammatory effects in microglial cells .
3-(Pyrazol-1-yl)azetidine Derivatives
Functionalized Azetidines
Methyl 3-(4-fluorophenyl)azetidine-3-carboxylate HCl
- Structure : 4-fluorophenyl group with an ester moiety.
- Properties : The carboxylate group increases polarity (TPSA > 40 Ų), enhancing solubility but limiting blood-brain barrier penetration .
3-(4-Trifluoromethylphenyl)-3-azetidinyl Acetic Acid Methyl Ester
Key Findings and Implications
Halogen Effects : Bromine in the target compound enhances lipophilicity and cross-coupling utility compared to fluorine or chlorine analogs .
Structural Bulk : Larger aromatic groups (e.g., naphthalene) improve target affinity but may compromise solubility .
Functional Groups : Esters or carboxylates increase polarity, influencing solubility and pharmacokinetics .
Toxicity Profiles : Structural differences (e.g., azetidine vs. γ-lactam) can mitigate adverse effects like liver necrosis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(5-Bromo-2-fluorophenoxy)methyl]azetidine, and how can purity be ensured?
- Methodology : Begin with a palladium-catalyzed coupling reaction to introduce the bromo-fluorophenyl moiety, followed by azetidine ring formation via nucleophilic substitution. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm structural integrity and ≥95% purity .
- Critical Step : Monitor reaction intermediates using TLC to avoid byproducts. Storage at 0–6°C in amber vials prevents degradation of light-sensitive intermediates .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- Key Techniques :
- Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular weight confirmation; ¹⁹F NMR to verify fluorine substitution patterns .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment.
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Experimental Design : Use accelerated stability testing (40°C/75% relative humidity for 6 months) with periodic sampling. Analyze degradation products via LC-MS and compare against stress-testing results (e.g., exposure to UV light, acidic/basic conditions). Store bulk material in inert atmospheres (argon) at -20°C for long-term stability .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during structural elucidation?
- Approach :
Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping proton signals.
2D NMR : Employ COSY and NOESY to map coupling interactions and spatial proximity of substituents.
Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian or ORCA .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- Quantum Mechanics : Perform Fukui function analysis to identify electrophilic/nucleophilic sites.
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using Amber or GROMACS.
- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to guide functionalization strategies .
Q. How can environmental fate studies for this compound be designed to assess ecological risks?
- Framework :
Partitioning Studies : Measure log (octanol-water) to predict bioavailability.
Biotic/Abiotic Degradation : Use OECD 301B (ready biodegradability) and photolysis protocols to quantify half-lives in water/soil.
Trophic Transfer Analysis : Expose model organisms (e.g., Daphnia magna) to sublethal doses and track bioaccumulation via LC-MS/MS .
Q. What strategies optimize the regioselectivity of cross-coupling reactions involving the azetidine moiety?
- Experimental Optimization :
- Catalyst Screening : Test Pd(OAc)/XPhos vs. Ni(COD) for Suzuki-Miyaura couplings.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance azetidine ring stability during catalysis.
- Protecting Groups : Temporarily mask the azetidine nitrogen with Boc or Fmoc to prevent undesired side reactions .
Data Analysis and Reporting
Q. How should researchers address discrepancies in biological activity data across independent studies?
- Resolution Protocol :
Meta-Analysis : Pool raw data from multiple studies to identify outliers using Grubbs’ test.
Assay Standardization : Validate cell-based assays with reference compounds (e.g., positive/negative controls).
Dose-Response Curves : Re-evaluate IC values using nonlinear regression models (e.g., four-parameter logistic) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
